molecular formula CGe4 B14447557 Tetrakis(germyl)methane

Tetrakis(germyl)methane

Cat. No.: B14447557
M. Wt: 302.5 g/mol
InChI Key: XSEFOVCABYDARJ-UHFFFAOYSA-N
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Description

Tetrakis(germyl)methane, (H₃Ge)₄C, is a tetrahedral organogermanium compound with a central carbon atom bonded to four germyl (GeH₃) groups. This compound has garnered significant attention in semiconductor research due to its unique ability to incorporate carbon substitutionally into germanium lattices, enabling the synthesis of defect-free germanium carbide (Ge₁−ₓCₓ) alloys via molecular beam epitaxy (MBE) . Key properties include:

  • Synthesis: Prepared via gas-phase synthesis using a Ge₄C core precursor, ensuring minimal interstitial carbon defects and suppressed C clustering .
  • Applications: Critical for optoelectronic devices, as Ge₁−ₓCₓ alloys exhibit a direct bandgap reduction, enhancing laser compatibility with silicon integrated circuits .

Properties

Molecular Formula

CGe4

Molecular Weight

302.5 g/mol

InChI

InChI=1S/CGe4/c2-1(3,4)5

InChI Key

XSEFOVCABYDARJ-UHFFFAOYSA-N

Canonical SMILES

C([Ge])([Ge])([Ge])[Ge]

Origin of Product

United States

Preparation Methods

Methanetetrayltetrakis(germane) is typically prepared by the reduction of germanium oxides with hydride reagents such as sodium borohydride, potassium borohydride, lithium borohydride, lithium aluminium hydride, or sodium aluminium hydride. The reaction with borohydrides is catalyzed by various acids and can be carried out in either aqueous or organic solvents . Industrial production methods often involve the reaction of sodium germanate with potassium borohydride, followed by further reactions to yield the final product .

Chemical Reactions Analysis

Methanetetrayltetrakis(germane) undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydride reagents, acids, and oxidizing agents. The major products formed from these reactions are germanium dioxide, germanium hydrides, and substituted germanium compounds .

Scientific Research Applications

Methanetetrayltetrakis(germane) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methanetetrayltetrakis(germane) involves its interaction with various molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also form complexes with other molecules, altering their chemical properties and reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Aromatic-Substituted Tetrakis Compounds

a) Tetrakis(4-nitrophenyl)methane
  • Structure : Four nitro-substituted phenyl groups attached to a central carbon.
  • Properties : Forms inclusion compounds with solvents (e.g., THF, dioxane) via C–H···O and π–π interactions, creating adaptable diamondoid or rhombohedral networks .
  • Applications : Host material for studying pseudopolymorphism and structural transformations in supramolecular chemistry .
b) Tetrakis(4-iodophenyl)methane
  • Structure : Iodine-substituted phenyl groups enable halogen bonding (I···Ph interactions).
  • Properties: Exhibits columnar packing in non-centrosymmetric space groups, with I₄ synthons acting as supramolecular nodes .
  • Applications : Model system for analyzing molecular networks in crystal engineering .
c) Tetrakis(4-ethynylphenyl)methane
  • Structure : Ethynyl (–C≡CH) termini on phenyl arms.
  • Properties: Stabilized by π–π stacking and hydrogen bonding; used as a monomer for covalent organic frameworks (COFs) .
  • Applications : Precursor for porous materials in gas storage and catalysis .

Organometallic Tetrakis Compounds

a) Tetrakis(diphenylphosphanylmethyl)methane
  • Structure : Phosphine ligands (PPh₂) on methyl arms.
  • Properties : Forms tetranuclear AuCl complexes with high thermal stability (m.p. 320–322°C) .
  • Applications : Ligand for transition-metal catalysis and coordination polymers .
b) Tetrakis(halogenomercuri)methanes (C(HgX)₄, X = F, Cl, Br, I)
  • Structure : Mercury halides bonded to a central carbon.
  • Synthesis : Simple preparation via direct halogenation, yielding high-purity products .
c) Tetrakis(acetoxymercuri)methane
  • Structure : Acetoxymercuri (–HgOAc) groups.
  • Properties: Binds sulfur in nucleic acids (e.g., 6-thioguanosine) via Hg–S interactions .
  • Applications : Polymetallic labeling reagent for biochemical studies .

Boron- and Silicon-Containing Analogues

a) Tetrakis(dimethoxyboryl)methane
  • Structure : Four dimethoxyboryl (B(OMe)₂) groups.
  • Properties : Crystalline solid with tetrahedral geometry; used as a synthetic intermediate .
  • Applications : Precursor for boron-rich polymers and dendrimers .
b) Tetrakis(trimethylsilyl)methane
  • Structure : Trimethylsilyl (–SiMe₃) substituents.
  • Properties : High thermal stability; used in silicon-based ceramics.
  • Applications : Less studied compared to germyl analogues, but relevant in silicone chemistry.

Functionalized Tetrakis Compounds for Polymer Science

a) Tetrakis[(p-aminophenoxy)methyl]methane
  • Structure: Amino-phenoxy arms enhance crosslinking.
  • Synthesis : Williamson etherification of pentaerythritol derivatives, optimized at 170°C with a 76.2% yield .
  • Applications : Epoxy resin curing agent; improves mechanical toughness in polymers .
b) Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)methane
  • Structure: Antioxidant phenolic groups.
  • Applications : Plastic additive (e.g., Sumilizer BP 101) to prevent thermal degradation .

Comparative Data Table

Compound Substituents Molecular Weight Key Properties Applications References
Tetrakis(germyl)methane GeH₃ 332.8 g/mol Substitutional C in Ge lattice Ge-C alloys for optoelectronics
Tetrakis(4-nitrophenyl)methane NO₂-C₆H₄ 476.4 g/mol Diamondoid C–H···O networks Host-guest chemistry
Tetrakis(4-iodophenyl)methane I-C₆H₄ 768.0 g/mol I₄ synthons, columnar packing Crystal engineering
Tetrakis(diphenylphosphanylmethyl)methane PPh₂-CH₂ 809.0 g/mol Tetranuclear AuCl complexes Catalysis
Tetrakis[(p-aminophenoxy)methyl]methane NH₂-C₆H₄-O-CH₂ 576.7 g/mol High crosslinking density Epoxy resin toughening

Key Research Findings

  • Thermal Stability: Organometallic derivatives (e.g., AuCl complexes) exhibit higher decomposition temperatures (>300°C) compared to organic analogues like tetrakis(4-nitrophenyl)methane (decomp. ~250°C) .
  • Bandgap Engineering : this compound-derived Ge₁−ₓCₓ alloys show a 0.1–0.3 eV bandgap reduction, outperforming carbon-implanted germanium .
  • Supramolecular Flexibility : Tetrakis(4-nitrophenyl)methane adapts to solvent polarity, enabling reversible structural transitions between diamondoid and rhombohedral phases .

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